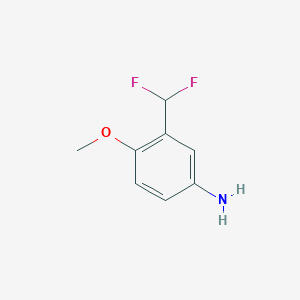

3-(Difluoromethyl)-4-methoxyaniline

Description

Contextualization of Fluorine Chemistry in Contemporary Organic Synthesis

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. researchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—confer significant advantages upon parent molecules. nih.govtandfonline.com In pharmaceutical development, fluorination can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. researchgate.neteurekaselect.comnih.gov

The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. tandfonline.com For instance, replacing a hydrogen atom with a fluorine atom can prevent hydroxylation by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing drug-receptor interactions. benthamscience.com The difluoromethyl group (CHF₂), in particular, is recognized as a metabolically stable bioisostere for functional groups like alcohols, thiols, or amines. researchgate.netnih.gov These compelling benefits have fueled extensive research into new and efficient fluorination methodologies, moving from harsh, traditional reagents to more sophisticated and selective techniques suitable for complex molecules. pharmtech.comacs.orgnih.gov

Table 1: Comparative Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Implication in Chemical Synthesis |

|---|---|---|---|

| van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine acts as a minimal steric perturbation, often considered a bioisostere of a hydrogen atom. tandfonline.comnih.gov |

| Electronegativity (Pauling) | 2.20 | 3.98 | The most electronegative element, fluorine's electron-withdrawing effects can significantly alter a molecule's reactivity and acidity. tandfonline.com |

Importance of Fluorinated Aniline (B41778) Scaffolds in Chemical Research

Within the vast field of organofluorine chemistry, fluorinated aniline derivatives represent a particularly valuable class of compounds. ontosight.ai They serve as versatile synthetic intermediates and building blocks for a wide range of high-value products, including pharmaceuticals, agrochemicals, and advanced materials like dyes. ossila.comyoutube.comwikipedia.org The aniline moiety provides a reactive handle for numerous chemical transformations, such as N-alkylation, acylation, and diazotization, which allows for its seamless integration into larger, more complex molecular architectures.

The presence of fluorine on the aniline ring further enhances its utility. Depending on its position, the fluorine atom can modulate the nucleophilicity and basicity of the amino group, influencing reaction outcomes and enabling regioselective synthesis. ossila.com For example, 4-fluoroaniline (B128567) is a known precursor for the fungicide fluoroimide (B1207414) and the fentanyl analog parafluorofentanyl. wikipedia.org Similarly, other fluorinated anilines like 4-methoxy-3-(trifluoromethyl)aniline (B1361164) are employed in the synthesis of bicyclic heterocyclic compounds that have demonstrated potent antitumor and antiviral activities. ossila.com The development of synthetic protocols for creating diverse fluorinated anilines, such as ortho-trifluoromethoxylated derivatives, underscores their importance as foundational structures for discovering new bioactive molecules. nih.gov

Overview of 3-(Difluoromethyl)-4-methoxyaniline within Advanced Synthetic Chemistry

This compound emerges as a specialized and highly promising building block in advanced organic synthesis. This compound integrates three key structural features onto a single aromatic ring: the electron-donating methoxy (B1213986) group, the nucleophilic aniline group, and the unique difluoromethyl group. This trifunctional arrangement makes it a valuable precursor for creating complex molecular targets. The hydrochloride salt of this compound is noted as a versatile small molecule scaffold. biosynth.com

While direct, extensive research on this compound itself is not widely published, its synthetic potential can be inferred from related structures. For instance, the difluoromethyl group is a key component in certain anti-inflammatory and analgesic pyrazole (B372694) derivatives, highlighting its value in constructing pharmacologically active agents. researchgate.net The methoxy and aniline groups offer multiple reaction sites for diversification. The aniline can be readily derivatized to form amides, ureas, or carbamates, or it can participate in cyclization reactions to build heterocyclic systems. The aromatic ring itself is activated by the methoxy and amino groups, making it amenable to electrophilic substitution, while the difluoromethyl group provides a stable, lipophilic element known to enhance metabolic stability. nih.gov

The combination of these features positions this compound as an ideal starting material for synthesizing novel compounds in drug discovery and materials science, where fine-tuning of electronic and steric properties is crucial for achieving desired biological activity or material characteristics.

Table 2: Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₁₀ClF₂NO | biosynth.com |

| Molecular Weight | 209.6 g/mol | biosynth.com |

| Appearance | White Crystal | guidechem.com (related compound) |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 3-Fluoro-4-methoxyaniline (B107172) |

| 4-Fluoroaniline |

| 2-Fluoro-4-(trifluoromethyl)aniline |

| 4-Methoxy-3-(trifluoromethyl)aniline |

| Fluoroimide |

| Parafluorofentanyl |

| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole |

| Leucine ureido derivatives |

| Methyl 4-acetamido-3-(trifluoromethoxy)benzoate |

| Methyl 4-(N-hydroxyacetamido)benzoate |

| 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one |

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

3-(difluoromethyl)-4-methoxyaniline |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3 |

InChI Key |

VEALBHLGZCYAFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(F)F |

Origin of Product |

United States |

Reactivity and Diverse Chemical Transformations of 3 Difluoromethyl 4 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring System

The aniline ring in 3-(difluoromethyl)-4-methoxyaniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methoxy (B1213986) groups. However, the difluoromethyl group, being electron-withdrawing, can influence the regioselectivity of these reactions.

Halogenation Reactions

The introduction of halogen atoms onto the aniline ring can be achieved through various halogenating agents. The positions of substitution are directed by the existing activating groups. Given the ortho, para-directing nature of the amino and methoxy groups, halogenation is expected to occur at the positions ortho and para to these groups.

| Reactant | Reagent(s) | Product(s) | Reference |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-3-(difluoromethyl)-4-methoxyaniline | This is a predicted reaction based on known organic chemistry principles. |

| This compound | N-Chlorosuccinimide (NCS) | 5-Chloro-3-(difluoromethyl)-4-methoxyaniline | This is a predicted reaction based on known organic chemistry principles. |

Nitration and Sulfonation Pathways

Nitration and sulfonation introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, onto the aromatic ring. These reactions are typically carried out using strong acids. The regiochemical outcome is again governed by the directing effects of the substituents.

| Reactant | Reagent(s) | Product(s) | Reference |

| This compound | HNO₃, H₂SO₄ | 3-(Difluoromethyl)-4-methoxy-5-nitroaniline | This is a predicted reaction based on known organic chemistry principles. |

| This compound | Fuming H₂SO₄ | 5-Amino-3-(difluoromethyl)-2-methoxybenzenesulfonic acid | This is a predicted reaction based on known organic chemistry principles. |

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation reactions introduce alkyl and acyl groups to the aniline ring. These reactions are catalyzed by Lewis acids. A study on the Friedel-Crafts alkylation of the related compound 3,5-dimethoxyaniline (B133145) has shown high regioselectivity, with the substitution occurring para to the amino group. researchgate.net This suggests that similar regioselectivity could be expected for this compound.

| Reactant | Reagent(s) | Product(s) | Reference |

| This compound | R-X, AlCl₃ | 5-Alkyl-3-(difluoromethyl)-4-methoxyaniline | This is a predicted reaction based on known organic chemistry principles. |

| This compound | R-COCl, AlCl₃ | 5-Acyl-3-(difluoromethyl)-4-methoxyaniline | This is a predicted reaction based on known organic chemistry principles. |

Nucleophilic Reactivity at the Amine Functionality

The primary amine group of this compound is nucleophilic and can participate in a variety of reactions, including the formation of amides, sulfonamides, and imines.

Amidation and Sulfonamidation Reactions

The amine group readily reacts with acyl chlorides or anhydrides to form amides and with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in peptide synthesis and the creation of sulfonamide-based drugs. Recently, methods for the synthesis of N-difluoromethyl amides and related compounds have been developed, highlighting the growing interest in this class of compounds. nih.govchemistryviews.org

| Reactant | Reagent(s) | Product(s) | Reference |

| This compound | Acetyl chloride | N-(3-(Difluoromethyl)-4-methoxyphenyl)acetamide | This is a predicted reaction based on known organic chemistry principles. |

| This compound | Benzenesulfonyl chloride | N-(3-(Difluoromethyl)-4-methoxyphenyl)benzenesulfonamide | This is a predicted reaction based on known organic chemistry principles. |

Formation of Imines and Schiff Bases

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comyoutube.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comoperachem.com The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water. operachem.com Various methods have been developed for imine synthesis, including the use of dehydrating agents or specialized catalysts. nih.govorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Benzaldehyde | N-(3-(Difluoromethyl)-4-methoxyphenyl)-1-phenylmethanimine | This is a predicted reaction based on known organic chemistry principles. |

| This compound | Acetone | N-(3-(Difluoromethyl)-4-methoxyphenyl)propan-2-imine | This is a predicted reaction based on known organic chemistry principles. |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary amino group of this compound is readily converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. This diazotization is a critical first step for a wide array of subsequent transformations, most notably the Sandmeyer and related reactions. These reactions are powerful tools for introducing a variety of substituents onto the aromatic ring, a process that is often difficult to achieve through direct electrophilic aromatic substitution.

The Sandmeyer reaction, in its classic form, utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of the Sandmeyer reaction to substituted anilines is well-established. For instance, the related compound 3-fluoro-4-methoxyaniline (B107172) can be used to prepare azides, which are precursors for click reactions, highlighting the versatility of the diazonium salt intermediate. ossila.com

Modern variations of the Sandmeyer reaction have expanded its scope to include the introduction of other functional groups, such as the trifluoromethyl and difluoromethyl groups themselves. These "Sandmeyer-type" reactions often employ different metal catalysts or reagents.

Table 1: Potential Sandmeyer and Related Reactions of this compound

| Reagent(s) | Product | Reaction Type |

| CuCl/HCl | 3-Chloro-1-(difluoromethyl)-2-methoxybenzene | Sandmeyer Chlorination |

| CuBr/HBr | 3-Bromo-1-(difluoromethyl)-2-methoxybenzene | Sandmeyer Bromination |

| CuCN/KCN | 2-Methoxy-5-(difluoromethyl)benzonitrile | Sandmeyer Cyanation |

| KI | 1-(Difluoromethyl)-3-iodo-4-methoxybenzene | Iodination |

| HBF₄, heat | 1-(Difluoromethyl)-3-fluoro-4-methoxybenzene | Balz-Schiemann Reaction |

| H₃PO₂ | 1-(Difluoromethyl)-2-methoxybenzene | Deamination |

Oxidative and Reductive Manipulations of the Aromatic and Difluoromethyl Moieties

The aromatic ring and the difluoromethyl group of this compound can undergo both oxidative and reductive transformations, although the specific conditions and outcomes are highly dependent on the reagents employed.

Oxidative Manipulations:

The amino group is susceptible to oxidation. Strong oxidizing agents can lead to the formation of nitroso, nitro, or even polymeric species. However, controlled oxidation can be synthetically useful. For example, the oxidation of anilines can be a route to quinones, though this is more common for anilines with different substitution patterns. The methoxy group can also be a site of oxidative cleavage under harsh conditions.

Reductive Manipulations:

The synthesis of this compound itself likely involves the reduction of a nitro group at some stage. The reduction of a corresponding nitroaromatic precursor, such as 1-(difluoromethyl)-2-methoxy-4-nitrobenzene, is a common and efficient method for introducing the amine functionality. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., with Pd/C and H₂) or metal-acid combinations (e.g., Fe/HCl or SnCl₂/HCl).

The difluoromethyl group is generally stable under many reductive conditions used for the nitro group. However, very strong reducing agents or specific catalytic systems could potentially affect this moiety.

Cyclization Reactions and Heterocycle Annulation Strategies Utilizing the Compound

The presence of both an amino group and a substituted aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the condensation of the aniline with a suitable partner, followed by an intramolecular cyclization.

One important class of reactions is the synthesis of quinolines. The Combes quinoline (B57606) synthesis, for example, involves the reaction of an aniline with a β-diketone under acidic conditions. ossila.com It is plausible that this compound could react with acetylacetone (B45752) or other β-diketones to form substituted quinolines bearing the difluoromethyl and methoxy groups.

Furthermore, this aniline can be a building block for the synthesis of benzimidazoles. The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. While this compound is not an o-phenylenediamine itself, it can be a precursor to such a molecule or participate in other synthetic routes to benzimidazole (B57391) derivatives. For instance, the related 4-methoxy-3-(trifluoromethyl)aniline (B1361164) is used to synthesize benzimidazole analogues. ossila.com

The Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone, could also be envisioned with derivatives of this compound to produce tetrahydroisoquinolines.

Table 2: Potential Cyclization Reactions Involving this compound

| Reaction Type | Reagents | Potential Heterocyclic Product |

| Combes Quinoline Synthesis | β-Diketone (e.g., acetylacetone), acid | Substituted quinoline |

| Friedländer Annulation | α-Methylene ketone, base or acid | Substituted quinoline |

| Benzimidazole Synthesis (multi-step) | Various | Substituted benzimidazole |

| Pictet-Spengler Reaction (from derivative) | Aldehyde/Ketone, acid | Substituted tetrahydroisoquinoline |

Mechanistic Insights into the Influence of Difluoromethyl and Methoxy Groups on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents.

The methoxy group (-OCH₃) at the 4-position is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an increase in electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This activating effect facilitates electrophilic aromatic substitution and enhances the nucleophilicity of the amino group.

The difluoromethyl group (-CHF₂) at the 3-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect). This inductive effect deactivates the aromatic ring towards electrophilic substitution and decreases the basicity of the aniline nitrogen. The difluoromethyl group does not have a significant resonance effect.

The interplay of these two groups creates a unique electronic environment on the aromatic ring. The activating, ortho-para directing methoxy group is in opposition to the deactivating, meta-directing difluoromethyl group. The position of electrophilic attack will be determined by the balance of these effects and the reaction conditions. For instance, in diazotization, the increased nucleophilicity of the amine due to the methoxy group is somewhat counteracted by the electron-withdrawing difluoromethyl group.

Sterically, the difluoromethyl group is larger than a hydrogen atom and can exert some steric hindrance at the ortho position (position 2). This may influence the regioselectivity of certain reactions.

Applications As a Fundamental Building Block in Advanced Organic Synthesis

Role in Medicinal Chemistry Research and Rational Drug Design Paradigms

In the realm of medicinal chemistry, 3-(Difluoromethyl)-4-methoxyaniline serves as a key starting material for the synthesis of novel therapeutic agents. The introduction of fluorine atoms, and specifically the difluoromethyl (CHF2) group, into drug candidates is a well-established strategy to enhance a variety of pharmacological properties. The strategic placement of the CHF2 group in this aniline (B41778) derivative offers chemists a reliable tool to modulate molecular characteristics in the pursuit of optimized drug-like properties.

The chemical reactivity of the amino group in this compound allows for its incorporation into a multitude of bioactive scaffolds. It can readily undergo a variety of chemical reactions, including acylation, alkylation, diazotization, and condensation reactions, to form more complex molecular architectures. These transformations are fundamental to building the core structures of many biologically active compounds. For instance, it can be used to synthesize substituted amides, ureas, and sulfonamides, which are common motifs in drug molecules. Furthermore, its role as a precursor extends to the construction of various heterocyclic systems that are central to many therapeutic areas.

A notable application of this compound is in the synthesis of potent and selective enzyme inhibitors. The aniline moiety can be elaborated to create structures that fit into the active sites of specific enzymes, while the difluoromethyl group can form key interactions, such as hydrogen bonds, with the protein backbone, contributing to enhanced binding affinity and efficacy.

A significant application of this compound is in the synthesis of fluorine-containing heterocyclic compounds, which are a prominent class of molecules in medicinal chemistry due to their wide range of biological activities. The aniline functionality is a key component in classical heterocyclic synthesis reactions.

For example, it is utilized in the Skraup-Doebner-von Miller reaction or related methodologies to construct the quinoline (B57606) scaffold. The resulting 7-(difluoromethyl)-6-methoxyquinolines are valuable intermediates for the development of new therapeutic agents. Quinolines are known to exhibit a broad spectrum of pharmacological effects, including anticancer, and anti-infective properties.

Similarly, this compound can be condensed with carboxylic acids or their derivatives to form benzoxazoles. The resulting 6-(difluoromethyl)-5-methoxybenzoxazoles are another class of heterocyclic compounds with demonstrated biological potential. The incorporation of the difluoromethyl group into these heterocyclic systems is a deliberate design element to enhance their pharmacological profiles.

| Heterocyclic System | General Synthetic Route | Potential Therapeutic Area |

| Quinoline Derivatives | Skraup-Doebner-von Miller reaction with α,β-unsaturated carbonyl compounds. | Anticancer, Anti-infective |

| Benzoxazole Derivatives | Condensation with carboxylic acids or their derivatives. | Various, including enzyme inhibition |

The difluoromethyl group (CHF2) plays a crucial role in modulating key molecular design parameters, making it a valuable substituent in rational drug design. Its introduction into a molecule can have a profound impact on its physicochemical and pharmacokinetic properties.

Furthermore, the difluoromethyl group is known to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CHF2 group more resistant to oxidative metabolism by cytochrome P450 enzymes. When positioned at a metabolically labile site on a drug candidate, the CHF2 group can block metabolic pathways, leading to a longer half-life and improved oral bioavailability. The CHF2 group can also act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, potentially forming similar hydrogen bonding interactions with biological targets while offering improved metabolic stability.

| Molecular Design Parameter | Impact of the Difluoromethyl Group | Significance in Drug Design |

| Lipophilicity | Moderate increase; less than a trifluoromethyl group. | Allows for fine-tuning of ADME properties. |

| Metabolic Stability | Increased resistance to oxidative metabolism. | Enhances bioavailability and prolongs drug action. |

| Hydrogen Bonding | Can act as a hydrogen bond donor. | Contributes to target binding affinity. |

| Bioisosterism | Can mimic other functional groups like hydroxyl or thiol. | Offers a strategy to improve pharmacokinetic properties while maintaining biological activity. |

Utilization in Agrochemical Research and New Active Ingredient Discovery

The strategic incorporation of fluorine into molecules is a highly successful approach in the design of modern agrochemicals. This compound serves as a valuable intermediate in the synthesis of new active ingredients for crop protection.

The chemical scaffold of this compound is utilized in the creation of novel pesticides and fungicides. The aniline functional group allows for the construction of various toxophores, which are the parts of the molecule responsible for the pesticidal or fungicidal activity. The presence of the difluoromethyl group often enhances the efficacy and metabolic stability of the resulting agrochemical, leading to improved performance and longevity in the field.

For example, this aniline derivative can be a starting point for the synthesis of complex molecules that target specific biochemical pathways in pests or fungi. The unique electronic properties conferred by the difluoromethyl and methoxy (B1213986) groups can influence the binding of the active ingredient to its target site, leading to enhanced potency.

Contribution to the Synthesis of Advanced Materials and Functional Molecules

Beyond its applications in the life sciences, this compound also contributes to the development of advanced materials and functional molecules. The tailored electronic and steric properties of this compound make it a useful building block for materials with specific functions.

The aniline moiety can be polymerized or incorporated into larger macromolecular structures to create polymers with unique characteristics. The presence of the fluorine-containing group can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic properties. These materials may find applications in areas such as electronics, specialty polymers, and liquid crystals. The ability to precisely control the molecular architecture through the use of well-defined building blocks like this compound is crucial for the rational design of new functional materials.

Advanced Spectroscopic Characterization and Computational Investigations

Spectroscopic Methodologies for Comprehensive Structural Elucidation of 3-(Difluoromethyl)-4-methoxyaniline and its Derivatives

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound and for elucidating the structures of its derivatives. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for Chemical Shift Analysis and Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR provides information on the number and environment of hydrogen atoms. The aromatic protons of the aniline (B41778) ring typically appear as distinct multiplets, with their chemical shifts and coupling patterns revealing their substitution pattern. The methoxy (B1213986) (–OCH₃) protons exhibit a characteristic singlet, while the amine (–NH₂) protons often present as a broad singlet. The proton of the difluoromethyl (–CHF₂) group shows a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of the carbon in the difluoromethyl group is significantly influenced by the attached fluorine atoms and appears as a triplet in the proton-coupled spectrum.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. biophysics.org In this compound, the two fluorine atoms of the –CHF₂ group are chemically equivalent and produce a doublet in the proton-coupled ¹⁹F NMR spectrum, arising from coupling to the single proton of that group. biophysics.orgcolorado.edu The chemical shift provides a sensitive probe of the electronic environment around the fluorine nuclei. biophysics.org The analysis of coupling constants (J-values) between ¹H, ¹³C, and ¹⁹F nuclei is crucial for confirming the connectivity within the difluoromethyl group and its attachment to the aromatic ring. rsc.orgnih.gov

Table 1: Representative NMR Data for a Substituted Aniline Derivative This table presents typical chemical shift ranges for a molecule with similar functional groups. Actual values for this compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | m | - |

| ¹H | Amine (-NH₂) | 3.5 - 4.5 | br s | - |

| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 | s | - |

| ¹H | Difluoromethyl (-CHF₂) | 6.0 - 7.0 | t | JHF ≈ 50-60 |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | - | - |

| ¹³C | Methoxy (-OCH₃) | 55 - 60 | - | - |

| ¹³C | Difluoromethyl (-CHF₂) | 110 - 120 | t | JCF ≈ 230-250 |

| ¹⁹F | Difluoromethyl (-CHF₂) | -110 to -130 | d | JFH ≈ 50-60 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. frontiersin.orgnih.gov This technique is critical for confirming the molecular formula of this compound. copernicus.org By comparing the experimentally measured accurate mass with the calculated theoretical mass, the elemental formula can be unequivocally established. frontiersin.org

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) provides valuable structural information. The molecule is ionized and then fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methyl group (•CH₃) from the methoxy moiety or cleavage of the C-C bond between the aromatic ring and the difluoromethyl group. Analyzing these fragmentation pathways helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic ring and the methoxy group are observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The strong C-O stretching of the aryl ether is expected around 1200-1275 cm⁻¹, and the C-F stretching vibrations of the difluoromethyl group would produce strong bands, typically in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring and the C-C backbone often produce strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound Based on typical values for related compounds. nih.govnih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Aryl Amine | 1250 - 1360 | Medium-Strong |

| C-O Stretch | Aryl Ether | 1200 - 1275 | Strong |

| C-F Stretch | Difluoromethyl (-CHF₂) | 1000 - 1100 | Strong |

Quantum Chemical Calculations and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govscispace.com By calculating the electron density, DFT can predict a wide range of properties for this compound, including its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov

The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. For this compound, the amine group and the oxygen atom of the methoxy group are expected to be electron-rich sites, while the difluoromethyl group would be relatively electron-poor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights into its conformational flexibility and intermolecular interactions. nih.govnih.govacs.org

MD simulations can explore the different possible conformations of the molecule, such as the rotation around the C-O bond of the methoxy group or the C-N bond of the amine group, and determine their relative stabilities. ajchem-a.com In a condensed phase (liquid or solid), these simulations can model how molecules of this compound interact with each other or with solvent molecules. A key focus would be the analysis of hydrogen bonding, where the amine group can act as a hydrogen bond donor and the oxygen atom of the methoxy group can act as an acceptor. nih.gov Understanding these intermolecular forces is crucial for explaining the compound's bulk properties, such as its boiling point, solubility, and crystal packing.

Computational Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound and related difluoromethylated aromatic compounds often involves nucleophilic or radical difluoromethylation reactions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of these transformations, including the identification of intermediates and transition states.

A plausible synthetic route to this compound involves the difluoromethylation of a suitably protected 4-methoxyaniline derivative. The reaction mechanism for the introduction of the CHF2 group can be computationally modeled to understand the reaction kinetics and thermodynamics. For instance, the reaction of a protected 4-methoxyaniline with a difluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) activated by a Lewis base, can be investigated.

Computational studies on analogous systems, such as the difluoromethylation of heterocyclic compounds, have revealed the stepwise nature of these reactions. researchgate.net The mechanism typically involves the formation of a difluoromethyl anion or a related nucleophilic species, which then attacks the aromatic ring. The transition state for this nucleophilic attack is characterized by the partial formation of a C-C bond between the difluoromethyl group and the aromatic carbon.

The energy profile of the entire reaction pathway can be calculated, revealing the activation energies for each step and the relative stabilities of intermediates. For example, a computational study on the formation of 3,4-dimethoxybenzaldehyde (B141060) from a related precursor utilized the M06-2X functional with a 6-31++G(d,p) basis set to map the reaction pathway, identifying several non-enzymatic steps including radical species formation and bond transformations. nih.gov A similar approach can be applied to model the synthesis of this compound.

Table 1: Representative Calculated Activation Energies for a Hypothetical Reaction Pathway

| Step | Description | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| 1 | Formation of Difluoromethyl Anion | DFT (B3LYP) | 6-311+G(d,p) | 15.2 |

| 2 | Nucleophilic Attack on Aromatic Ring (Transition State 1) | DFT (B3LYP) | 6-311+G(d,p) | 22.5 |

| 3 | Rearomatization (Transition State 2) | DFT (B3LYP) | 6-311+G(d,p) | 8.7 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from computational studies on similar reaction mechanisms.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds like this compound. DFT calculations are widely used to predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy:

The vibrational frequencies of this compound can be calculated using DFT methods, often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). researchgate.net The calculated harmonic frequencies are typically scaled to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. A study on 3-methoxyaniline demonstrated a good correlation between experimental and scaled theoretical vibrational frequencies. researchgate.net

Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(N-H) | 3450 | 3455 | N-H stretch |

| ν(C-H) aromatic | 3050 | 3058 | Aromatic C-H stretch |

| ν(C-H) methoxy | 2950 | 2955 | Methoxy C-H stretch |

| ν(C-F) | 1120 | 1125 | C-F stretch |

| δ(N-H) | 1620 | 1625 | N-H bend |

| ν(C-O-C) | 1250 | 1255 | Asymmetric C-O-C stretch |

Note: The data in this table is hypothetical and based on typical values for similar functional groups.

NMR Spectroscopy:

The prediction of NMR chemical shifts is another critical application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. A study on 3-methoxyaniline utilized the GIAO method to calculate ¹³C NMR chemical shifts, showing good agreement with experimental values. researchgate.net Similar accuracy can be expected for the prediction of ¹H and ¹³C NMR spectra of this compound.

Table 3: Hypothetical Experimental vs. Calculated ¹H NMR Chemical Shifts for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Multiplicity |

| H (aromatic) | 7.10 | 7.15 | d |

| H (aromatic) | 6.90 | 6.95 | dd |

| H (aromatic) | 6.80 | 6.85 | d |

| OCH₃ | 3.85 | 3.90 | s |

| NH₂ | 3.60 | 3.65 | s (br) |

| CHF₂ | 6.50 | 6.55 | t |

Note: The data in this table is hypothetical and based on expected chemical shifts for the given structural motifs.

The correlation between experimental and computationally predicted spectroscopic data provides a high degree of confidence in the structural assignment of complex organic molecules like this compound. These computational tools not only aid in characterization but also offer profound insights into the electronic structure and reactivity of such compounds.

Future Directions and Emerging Research Opportunities

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The development of asymmetric synthesis routes to produce chiral derivatives of 3-(difluoromethyl)-4-methoxyaniline is a significant area of future research. Chiral molecules are crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The synthesis of enantiopure compounds is a key objective in modern drug discovery. nih.gov

Researchers are exploring various strategies to achieve this, including the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions. One approach involves the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which can then be converted to chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. nih.gov Another avenue of investigation is the development of multicomponent reactions that can create multiple chiral centers in a single step with high diastereoselectivity. purdue.edu The use of Lewis acids to promote asymmetric reactions is also a promising area of exploration. nih.gov

Development of Novel and Sustainable Catalytic Systems for Synthesis

The creation of novel and sustainable catalytic systems for the synthesis of this compound and its derivatives is a critical research focus. Current methods often rely on expensive or toxic reagents and harsh reaction conditions. nih.gov Future research aims to develop more environmentally friendly and cost-effective synthetic protocols.

Visible-light photocatalysis is an emerging area that offers a green alternative to traditional synthetic methods. beilstein-journals.org This approach utilizes light energy to drive chemical reactions, often under mild conditions and without the need for metal catalysts or additives. beilstein-journals.org Researchers are investigating the use of organic photocatalysts, which are often cheaper and more sustainable than their metal-based counterparts. nih.gov Another key area is the development of catalysts that can facilitate the direct C-H difluoromethylation of aromatic compounds, which would eliminate the need for pre-functionalized starting materials. nih.govmdpi.com

Integration into High-Throughput Synthesis and Combinatorial Chemistry Platforms

The integration of this compound into high-throughput synthesis (HTS) and combinatorial chemistry platforms is set to accelerate the discovery of new bioactive molecules. nih.gov HTS allows for the rapid synthesis and screening of large libraries of compounds, significantly speeding up the drug discovery process. acs.org

Combinatorial chemistry involves the systematic and repetitive linking of various molecular building blocks to generate a large array of structurally diverse compounds. nih.gov By incorporating this compound as a building block in these libraries, researchers can explore a vast chemical space and identify compounds with desired biological activities. The development of efficient synthetic methods and automated platforms is crucial for the successful implementation of this strategy. acs.org

Advanced Applications in Chemical Biology Probes and Material Science Innovations

The unique properties of the difluoromethyl group make this compound an attractive candidate for the development of advanced chemical biology probes and innovative materials. nih.govmdpi.com The difluoromethyl group can act as a bioisostere for other functional groups, such as hydroxyl or thiol groups, and can modulate the physicochemical properties of molecules, including their lipophilicity and metabolic stability. acs.org

In chemical biology, derivatives of this compound could be used to develop probes for studying biological processes or as imaging agents. In material science, the incorporation of this compound into polymers or other materials could lead to the development of new materials with unique properties. For instance, fluorinated compounds are known for their thermal stability and chemical resistance.

Theoretical Predictions for Underexplored Reactivity and Transformative Pathways

Theoretical and computational studies are expected to play a crucial role in uncovering the underexplored reactivity of this compound and predicting new transformative pathways. Density functional theory (DFT) calculations, for example, can provide insights into reaction mechanisms and help to predict the feasibility of new reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Difluoromethyl)-4-methoxyaniline, and what key intermediates should be monitored?

- Methodological Answer : A common approach involves coupling fluorinated precursors with methoxy-substituted anilines. For example, 3-(difluoromethyl)aniline derivatives can undergo electrophilic substitution or Ullmann-type coupling with methoxy-bearing aryl halides. Key intermediates include nitro precursors (e.g., 4-methoxy-3-nitroaniline) or protected amines to avoid unwanted side reactions. Monitoring via thin-layer chromatography (TLC) and NMR is critical to track fluorinated intermediates and confirm regioselectivity .

Q. How do the fluorine substituents in this compound influence its physicochemical properties, such as solubility and logP?

- Methodological Answer : The difluoromethyl group reduces basicity via electron-withdrawing inductive effects, increasing lipid solubility and logP. Comparative studies using HPLC or shake-flask methods can quantify these changes. Fluorine’s electronegativity also enhances metabolic stability, which can be assessed via in vitro microsomal assays .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- and NMR : Resolve fluorine coupling patterns and confirm substitution positions.

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and isotopic patterns of fluorinated species.

- IR Spectroscopy : Identify amine (-NH) and methoxy (-OCH) functional groups.

These methods are benchmarked in studies of analogous fluorinated anilines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.